molecular formula C8H8N2O7S B14677693 Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- CAS No. 39880-50-7

Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-

Cat. No.: B14677693
CAS No.: 39880-50-7
M. Wt: 276.23 g/mol
InChI Key: IEQQYROHVLHZSU-UHFFFAOYSA-N
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Description

Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- is an aromatic compound characterized by the presence of methoxy, methylsulfonyl, and dinitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- typically involves multiple steps. One common method includes the etherification of phenol hydroxyl groups, followed by sulfonylation using sulfonyl chloride, and nitration to introduce nitro groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of reactors for controlled reactions, followed by purification steps such as filtration and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups play a crucial role in its reactivity and binding affinity. For example, the nitro groups can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-: Unique due to the combination of methoxy, methylsulfonyl, and dinitro groups.

    Methyl 2-methoxy-5-(methylsulfonyl)benzoate: Similar structure but lacks the nitro groups.

    Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: Contains an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

This combination of functional groups allows for diverse chemical transformations and interactions with various molecular targets .

Properties

CAS No.

39880-50-7

Molecular Formula

C8H8N2O7S

Molecular Weight

276.23 g/mol

IUPAC Name

2-methoxy-5-methylsulfonyl-1,3-dinitrobenzene

InChI

InChI=1S/C8H8N2O7S/c1-17-8-6(9(11)12)3-5(18(2,15)16)4-7(8)10(13)14/h3-4H,1-2H3

InChI Key

IEQQYROHVLHZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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